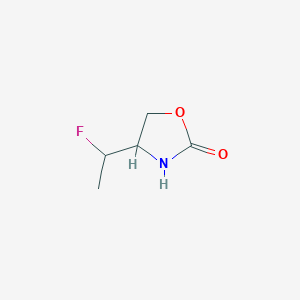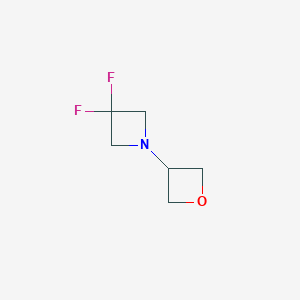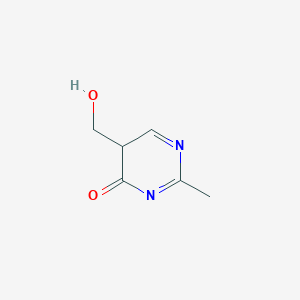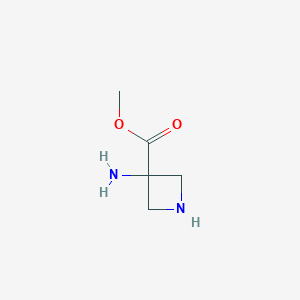
7-Methyl-1,6-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It is a derivative of 1,6-naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a methyl group attached at the seventh position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,6-naphthyridine can be achieved through various methods. One common approach involves the reaction of 2-methylpyridine with malononitrile in the presence of a base, followed by cyclization to form the naphthyridine core. Another method includes the condensation of 2-aminopyridine with acetaldehyde, followed by cyclization and methylation at the seventh position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
化学反应分析
Types of Reactions: 7-Methyl-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the methyl group, leading to the formation of substituted naphthyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles such as halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and substituted naphthyridine compounds.
科学研究应用
7-Methyl-1,6-naphthyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 7-Methyl-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interfere with DNA synthesis and repair processes, leading to its potential use as an anticancer agent.
相似化合物的比较
1,6-Naphthyridine: The parent compound, known for its diverse biological activities.
1,8-Naphthyridine: Another isomer with similar structural features but different biological properties.
Quinolines: Compounds with a similar fused-ring system but with different nitrogen atom arrangements.
Uniqueness: 7-Methyl-1,
属性
分子式 |
C9H8N2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
7-methyl-1,6-naphthyridine |
InChI |
InChI=1S/C9H8N2/c1-7-5-9-8(6-11-7)3-2-4-10-9/h2-6H,1H3 |
InChI 键 |
ZCFCCKICMGRIDC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CC=N2)C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-Aminopyrazolo[1,5-a]pyridin-5-ol](/img/structure/B11923474.png)


